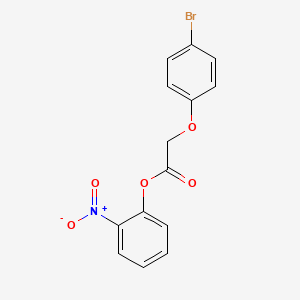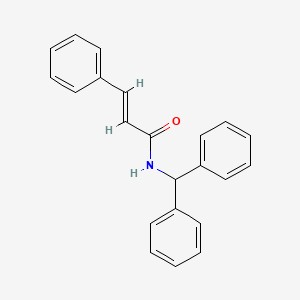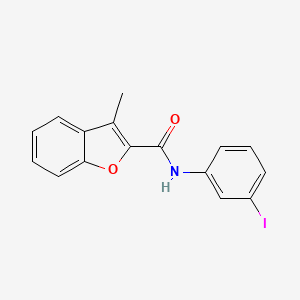
2-nitrophenyl (4-bromophenoxy)acetate
Übersicht
Beschreibung
2-Nitrophenyl (4-bromophenoxy)acetate is a chemical compound with the molecular formula C14H10BrNO5 . It is a derivative of phenol, which has high potential as a building block for the synthesis of bioactive natural products and conducting polymers .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves various innovative synthetic methods. For instance, a group led by Zhong in 2022 published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol. The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-hour reaction time .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. The ChemSpider database provides the molecular formula C14H10BrNO5, average mass 352.137 Da, and monoisotopic mass 350.974213 Da .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials. Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Safety and Hazards
Zukünftige Richtungen
Phenol derivatives, including 2-nitrophenyl (4-bromophenoxy)acetate, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers. Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
Eigenschaften
IUPAC Name |
(2-nitrophenyl) 2-(4-bromophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO5/c15-10-5-7-11(8-6-10)20-9-14(17)21-13-4-2-1-3-12(13)16(18)19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQJEAJCJOKYQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)COC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-methoxyphenoxy)methyl]-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B3612932.png)
![2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE](/img/structure/B3612936.png)
![2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE](/img/structure/B3612944.png)
![1-PHENYL-4-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}-4,5-DIHYDRO-1H-1,2,3,4-TETRAZOL-5-ONE](/img/structure/B3612962.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(pyridin-3-ylmethylamino)acetamide](/img/structure/B3612968.png)
![4-isobutoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B3612976.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-pyrrolidin-1-ylacetamide](/img/structure/B3612981.png)
![N-(3,4-dichlorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B3612985.png)

![2-[4-(1-azepanylsulfonyl)phenyl]-6-chloroimidazo[1,2-a]pyridine](/img/structure/B3613004.png)
![3-(3,4-dichlorophenyl)-2-[(9H-purin-6-ylthio)methyl]-4(3H)-quinazolinone](/img/structure/B3613028.png)
![N-{[(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B3613032.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3613038.png)
